N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide
Brand Name: Vulcanchem
CAS No.: 955768-26-0
VCID: VC7723119
InChI: InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22)
SMILES: C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C18H15N3O
Molecular Weight: 289.338

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide

CAS No.: 955768-26-0

Cat. No.: VC7723119

Molecular Formula: C18H15N3O

Molecular Weight: 289.338

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide - 955768-26-0

Specification

CAS No. 955768-26-0
Molecular Formula C18H15N3O
Molecular Weight 289.338
IUPAC Name N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22)
Standard InChI Key WCTBRXMLOKJXPJ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide consists of two primary moieties:

  • Cyclopenta[d]pyrimidine: A bicyclic system comprising a six-membered pyrimidine ring (two nitrogen atoms at positions 1 and 3) fused to a cyclopentane ring. The "6,7-dihydro-5H" designation indicates partial saturation, with hydrogen atoms at positions 5, 6, and 7 .

  • 2-Naphthamide: A naphthalene derivative substituted with a carboxamide group at the second position.

The connectivity between these groups occurs via an amine linkage at the pyrimidine’s fourth position. The SMILES notation O=C(Nc1ncnc2c1CCC2)c1ccc2ccccc2c1\text{O=C(Nc1ncnc2c1CCC2)c1ccc2ccccc2c1} confirms this arrangement .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number955768-26-0
Molecular FormulaC18H15N3O\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}
Molecular Weight289.3 g/mol
SMILESO=C(Nc1ncnc2c1CCC2)c1ccc2ccccc2c1
Hydrogen Bond Donors2 (amide NH, pyrimidine NH)
Hydrogen Bond Acceptors4 (amide O, pyrimidine N, two aromatic N)

Stereoelectronic Features

  • Aromaticity: The pyrimidine and naphthalene rings contribute to extended π-conjugation, enhancing planar stability.

  • Hydrogen Bonding: The amide and pyrimidine NH groups act as hydrogen bond donors, while the carbonyl oxygen and pyrimidine nitrogens serve as acceptors .

  • Tautomerism: The pyrimidine ring may exhibit annular tautomerism, though the dihydrocyclopentane component limits significant ring-opening .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • Cyclopenta[d]pyrimidin-4-amine: Synthesized via cyclocondensation of cyclopentanone with guanidine derivatives.

  • 2-Naphthoyl Chloride: Prepared by treating 2-naphthoic acid with thionyl chloride.

Coupling these fragments via nucleophilic acyl substitution forms the final product.

Stepwise Synthesis

  • Formation of Cyclopenta[d]pyrimidin-4-amine:

    • Cyclopentanone is condensed with cyanoguanidine in the presence of ammonium acetate under acidic conditions to yield the pyrimidine core .

    • Partial hydrogenation using palladium on carbon achieves the 6,7-dihydro-5H saturation.

  • Preparation of 2-Naphthoyl Chloride:

    • 2-Naphthoic acid reacts with SOCl2\text{SOCl}_2 at reflux, followed by distillation to isolate the acyl chloride.

  • Amide Coupling:

    • The pyrimidin-4-amine reacts with 2-naphthoyl chloride in anhydrous dichloromethane, using triethylamine as a base.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the title compound .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrimidine SynthesisCyclopentanone, cyanoguanidine, NH4OAc\text{NH}_4\text{OAc}, HCl, 110°C, 12h65–70
HydrogenationH2\text{H}_2, Pd/C, ethanol, 50 psi, 6h85
Acyl Chloride FormationSOCl2\text{SOCl}_2, reflux, 4h90
Amide CouplingEt3_3N, DCM, 0°C to RT, 24h75

Applications in Disease Contexts

Autoimmune and Inflammatory Diseases

IRAK4 inhibitors ameliorate pathology in rheumatoid arthritis, lupus, and psoriasis by suppressing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) . In murine collagen-induced arthritis models, related compounds reduced paw swelling by >50% at 10 mg/kg doses .

Oncological Indications

Constitutive IRAK4 activation occurs in MYD88-mutant lymphomas. Degrading IRAK4 via PROTACs (e.g., KT-474) induces apoptosis in malignant B-cells . The naphthamide scaffold’s rigidity may enhance proteasome targeting efficiency.

Challenges and Future Directions

  • Synthetic Scalability: The multi-step sequence requires optimization for industrial-scale production.

  • Selectivity Profiling: Off-target effects against IRAK1 or other kinases must be evaluated.

  • Formulation Strategies: Nanocrystal or liposomal delivery could improve bioavailability.

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